Cas no 26334-85-0 (Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)-)
![Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)- structure](https://www.kuujia.com/scimg/cas/26334-85-0x500.png)
Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)- Chemical and Physical Properties
Names and Identifiers
-
- Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)-
- 5,10,15,20-tetraphenylporphyrin-22,23-diide,tin(4+),dichloride
- 5,10,15,20-tetrakisphenylporphyrin dichlorotin(IV)
- 5,10,15,20-tetraphenylporphyrin-22,23-
- AC1NX8NX
- dichloride
- dichloro(5,10,15,20-tetraphenyl-21H,23H-porphinato)tin(IV)
- meso-tetraphenylporphirinatotin(IV) dichloride
- meso-tetraphenylporphyrinato Sn(IY) dichloride
- Sn-Tpph
- Tetraphenylporphyrin-Sn(4+)
- tin(4+)
- tin(IV)tetraphenylporphyrinato dichloride
- Tin, (5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, (SP-4-1)-
- meso-Tetraphenylporphyrin-Sn(IV) dichloride
- Dichloro(5,10,15,20-tetraphenylporphyrinato)tin(IV)
- FT-0628248
- Tin tetraphenylporphyrin
- 26334-85-0
- meso-Tetraphenylporphyrin-Sn(IV)dichlorid
- 5,10,15,20-tetraphenylporphyrin-22,23-diide;tin(4+);dichloride
-
- Inchi: 1S/C44H28N4.2ClH.Sn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h1-28H;2*1H;/q-2;;;+4/p-2/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-;;;
- InChI Key: XUDRSQMCBSITKE-NBICUONBSA-L
- SMILES: [Cl-][Sn+4]123(N4C5C=CC=4C(C4C=CC=CC=4)=C4C=CC([N-]14)=C(C1C=CC=CC=1)C1C=CC(N2=1)=C(C1C=CC=CC=1)C1=CC=C(C=5C2C=CC=CC=2)[N-]31)[Cl-]
Computed Properties
- Exact Mass: 802.071299
- Monoisotopic Mass: 802.071299
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 51
- Rotatable Bond Count: 4
- Complexity: 807
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.8
Experimental Properties
- Melting Point: >300 °C
Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Frontier Specialty Chemicals | 41359-100mg |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 100mg |
$ 36.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | 41359-250mg |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 250mg |
$ 71.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | 41359-500mg |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 500mg |
$ 105.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | 41359-250 mg |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 250mg |
$ 68.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | 41359-1 g |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 1g |
$ 163.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | 41359-100 mg |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 100mg |
$ 34.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | 41359-500 mg |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 500mg |
$ 100.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | 41359-1g |
Sn(IV) meso-Tetraphenylporphine dichloride (contains 1-3% chlorin) |
26334-85-0 | 1g |
$ 171.00 | 2023-09-07 |
Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)- Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
Additional information on Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)-
Introduction to Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]]-(OC-6-12) and Its Applications in Modern Chemistry and Biology
Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]]-(OC-6-12) is a sophisticated organotin complex that has garnered significant attention in the fields of coordination chemistry and its applications. With a CAS number of 26334-85-0, this compound represents a unique intersection of organic and inorganic chemistry, characterized by its intricate porphyrin ligand and tin-centered coordination sphere. The porphyrin moiety, specifically 5,10,15,20-tetraphenyl-21H,23H-porphinato, provides a robust framework for metal coordination while the tin dichloride units introduce catalytic and electronic properties that are highly tunable.
The structure of this compound is a testament to the ingenuity of modern synthetic chemistry. The porphyrin ligand is a macrocyclic aromatic compound with four phenyl substituents at the peripheral positions, which not only enhances steric stability but also influences the electronic properties of the metal center. Tin, being a post-transition metal, offers a rich coordination chemistry that can be exploited for various applications. The coordination environment around the tin center in this complex is particularly interesting due to the presence of four nitrogen atoms from the porphyrin ring and two chlorine atoms from the tin dichloride units. This specific arrangement (kN21,kN22,kN23,kN24) ensures a stable and well-defined geometry around the metal center.
In recent years, there has been growing interest in organotin complexes for their potential applications in catalysis, materials science, and biomedicine. The ability to tune both the steric and electronic properties of these complexes makes them versatile tools for researchers. Tin porphyrins have been explored as catalysts for various organic transformations, including oxidation reactions and polymerization processes. The presence of phenyl groups in the porphyrin ligand further enhances the stability and reactivity of these complexes.
One of the most compelling aspects of Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]]-(OC-6-12) is its potential application in biomedicine. Porphyrins are well-known for their biological activity and have been extensively studied for their role in photosynthesis and as therapeutic agents. Tin porphyrins have shown promise as photosensitizers in photodynamic therapy (PDT), a treatment modality that uses light to induce cytotoxicity in target cells. The dichloro-tin moiety can influence the excited state properties of the porphyrin ring, making it an attractive candidate for designing novel PDT agents.
The compound's name itself provides a wealth of information about its structure and properties. The prefix "Tin" indicates the central metal atom, while "dichloro" specifies the presence of two chlorine ligands. The term "5,10,15,20-tetraphenyl-21H,23H-porphinato" describes the macrocyclic ligand with phenyl substituents at each meso position. The notation "(2-)-kN21,kN22,kN23,kN24" indicates the coordination mode of the porphyrin ligand to the tin center. Finally, "(OC-6-12)" likely refers to an oligomeric or polymeric structure involving an alkoxide chain with a length corresponding to 6 to 12 carbon atoms.
Recent research has begun to explore the use of Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]]-(OC-6-12) in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. For instance, it has been investigated as a component in organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transfer processes. Additionally, its porphyrin core can be functionalized to create materials with specific optoelectronic characteristics.
The synthesis of this complex is another area where significant advancements have been made. Modern synthetic techniques allow for precise control over both the porphyrin ring synthesis and its subsequent coordination to tin centers. This precision enables researchers to tailor the properties of these complexes for specific applications. For example, variations in the phenyl substituents or changes in the alkoxide chain length can significantly alter reactivity and stability.
In conclusion, Tin,dichloro[5,10,15,20-tetraphenyl-21H,
26334-85-0 (Tin,dichloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (OC-6-12)-) Related Products
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